Tenofovir Alafenamidfumarat

Übersicht

Beschreibung

Tenofovir Alafenamide fumarate is a fumarate salt prepared from tenofovir alafenamide by reaction of one molecule of fumaric acid for every two molecules of tenofovir alafenamide . It is a prodrug for tenofovir and is used in combination therapy for the treatment of HIV-1 infection . It is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 12 years of age and older who meet certain requirements .

Synthesis Analysis

®-Tenofovir phenyl ester (®-1) and ®-tenofovir diphenyl ester (®-2) are key intermediates for the practical synthesis of Tenofovir Alafenamide fumarate . A chiral synthetic strategy for (S)-2 was efficiently executed capitalizing on a classical Mitsunobu reaction to stereospecifically invert the configuration of chiral carbon in readily accessible ®-HPA (®-4) to deliver (S)-HPA ((S)-4), from which (S)-tenofovir ((S)-3) was in turn prepared and further transformed into (S)-2 .

Molecular Structure Analysis

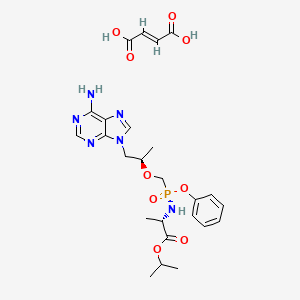

The single-crystal structure of TAF fumarate hemihydrate (2, TAF:fumarate:H2O = 2:2:1) has been reported. Compound 2 is initially documented as a salt in which one proton of the fumaric acid migrates to the amine group of the adenine moiety in TAF .

Physical and Chemical Properties Analysis

Tenofovir Alafenamide fumarate has a molecular formula of C46H62N12O14P2 and a molecular weight of 1069.0 g/mol .

Wissenschaftliche Forschungsanwendungen

HIV-Behandlung

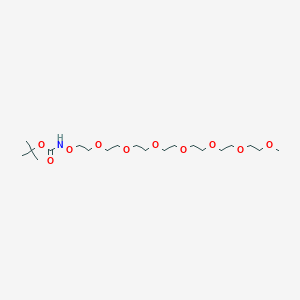

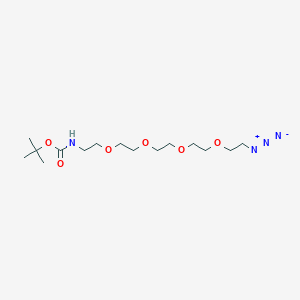

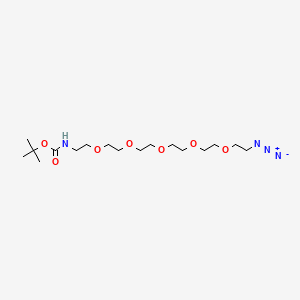

TAF ist ein wichtiger Bestandteil der Behandlung von Human Immunodeficiency Virus (HIV)-Infektionen. Es dient als potenter Nukleosid-Reverse-Transkriptase-Inhibitor und ist der Wirkstoff von Genvoya®, einer Erstlinientherapie für HIV {svg_1}. Die Wirksamkeit der Verbindung bei der Hemmung des Reverse-Transkriptase-Enzyms macht sie zu einem wichtigen Medikament in der antiretroviralen Therapie.

Chronische Hepatitis-B-Management

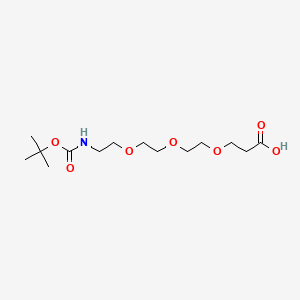

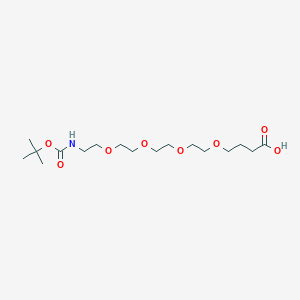

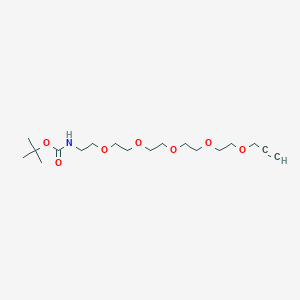

TAF wird auch zur Behandlung von chronischer Hepatitis B eingesetzt. Es ist der Wirkstoff in Vemlidy®, das als TAF-Hemifumarat formuliert ist. Diese Anwendung unterstreicht die antiviralen Fähigkeiten von TAF über HIV hinaus und bietet eine therapeutische Option für eine weitere bedeutende Virusinfektion {svg_2}.

Verbesserte Nierensicherheit

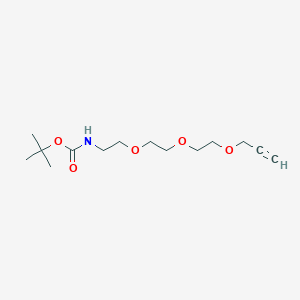

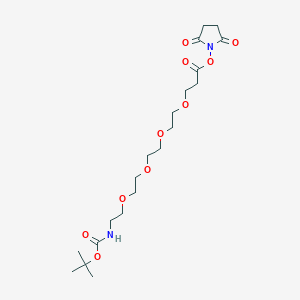

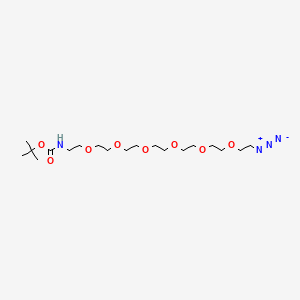

TAF wurde entwickelt, um die Nierensicherheit im Vergleich zu seinem Gegenstück, Tenofovirdisoproxilfumarat (TDF), zu verbessern. Es weist niedrige systemische, aber hohe intrazelluläre Konzentrationen auf, was zu einer hohen antiviralen Wirksamkeit bei Dosen führt, die deutlich niedriger sind als bei TDF, wodurch das Risiko von Nierennebenwirkungen verringert wird {svg_3}.

Entwicklung von antiviralen Medikamenten

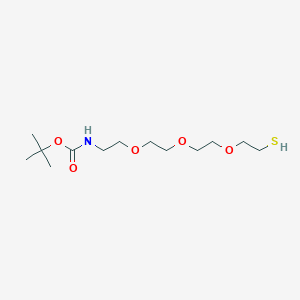

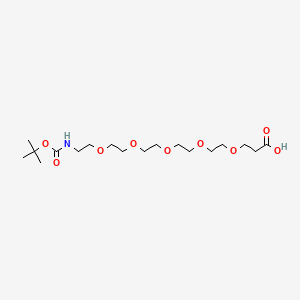

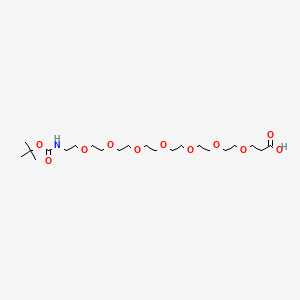

Die Struktur und Pharmakokinetik der Verbindung wurden bei der Entwicklung neuer antiviraler Medikamente genutzt. Die Fähigkeit, hohe intrazelluläre Konzentrationen mit niedrigeren Dosen bereitzustellen, macht sie zu einem attraktiven Kandidaten für die Medikamentenentwicklung, mit dem Ziel, Nebenwirkungen zu minimieren und gleichzeitig die Wirksamkeit zu erhalten {svg_4}.

Pharmakologische Forschung

Die einzigartigen Eigenschaften von TAF haben es zu einem interessanten Gegenstand in der pharmakologischen Forschung gemacht, insbesondere bei der Untersuchung des Gleichgewichts zwischen Wirksamkeit und Sicherheit bei antiviralen Medikamenten. Sein pharmakokinetisches Profil wird untersucht, um Medikamente zu entwickeln, die eine potente antivirale Aktivität mit minimaler systemischer Exposition bieten können {svg_5}.

Studien zur Arzneimittelformulierung

TAF wurde in Studien im Zusammenhang mit der Arzneimittelformulierung verwendet, insbesondere bei der Herstellung von Cokristallen und Salzen zur Verbesserung der Arzneimittelstabilität und -wirksamkeit. Forschungen an seiner Einkristallstruktur haben Einblicke in die metastabilen Phasen von pharmazeutischen Verbindungen geliefert {svg_6}.

Langwirksame antiretrovirale Abgabesysteme

Es wurden Forschungen zur Entwicklung von subkutanen implantierten Medikamenten-freisetzenden Implantaten unter Verwendung von TAF für die langwirksame antiretrovirale (ARV) Abgabe durchgeführt. Die potente Wirksamkeit von TAF bei niedrigen Dosen macht es für die Verwendung in langwirksamen ARV-freisetzenden Systemen geeignet, was die HIV-Behandlung revolutionieren könnte, indem eine anhaltende Medikamentenfreigabe über längere Zeiträume ermöglicht wird {svg_7}.

Rechtliche und Patentforschung

TAF ist aufgrund seiner Bedeutung in der pharmazeutischen Industrie Gegenstand rechtlicher und patentrechtlicher Forschung gewesen. Der Patentstatus, die Neuheit und der erfinderische Schritt der Verbindung wurden in verschiedenen Gerichtsverfahren bewertet, was ihre Bedeutung im Kontext des geistigen Eigentums und der pharmazeutischen Innovation widerspiegelt {svg_8}.

Wirkmechanismus

Target of Action

Tenofovir Alafenamide Fumarate (TAF) is a nucleoside analog reverse transcriptase inhibitor . Its primary targets are the Hepatitis B virus (HBV) and HIV-1 . These viruses are responsible for chronic hepatitis B and HIV infections, respectively .

Mode of Action

TAF is a prodrug, which means it is inactive in its administered form and must be metabolized within the body to its active form . It is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate . Tenofovir diphosphate inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by DNA chain termination .

Biochemical Pathways

TAF is activated inside the target cells, where it is hydrolyzed to the parent compound tenofovir by the activity of cathepsin A or carboxylesterase 1 . This activation process is crucial for the drug’s efficacy, as it allows for high intracellular concentrations of the active drug .

Pharmacokinetics

TAF is characterized by low systemic levels but high intracellular concentrations . This property allows it to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil . The drug’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its improved oral bioavailability and intestinal diffusion .

Result of Action

The primary result of TAF’s action is the inhibition of viral replication, leading to a decrease in viral load . This is evidenced by the reduction of HBV DNA levels observed in patients treated with TAF . Additionally, TAF has been shown to be effective against HIV, herpes simplex virus-2, and hepatitis B virus .

Action Environment

The action of TAF can be influenced by various environmental factors. For instance, the drug’s renal safety profile was developed to improve upon that of its counterpart, tenofovir disoproxil . Furthermore, the drug’s efficacy can be affected by the patient’s liver disease status . It is indicated for the treatment of chronic hepatitis B virus infection in adults and pediatric patients 12 years of age and older with compensated liver disease .

Zukünftige Richtungen

Tenofovir Alafenamide fumarate is being explored for long-acting, controlled drug administration from subdermal implants for HIV prophylaxis . The advancement of increasingly effective therapeutics has led to a new frontier in HIV treatment, notably the search for options that retain high potency but improved tolerability and long-term safety profiles .

Biochemische Analyse

Biochemical Properties

Tenofovir Alafenamide fumarate plays a crucial role in biochemical reactions by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme essential for viral replication. The compound interacts with several biomolecules, including enzymes and proteins. Specifically, it is converted to tenofovir diphosphate within cells, which competes with natural substrates and incorporates into viral DNA, leading to chain termination . This interaction effectively halts the replication of the virus, making Tenofovir Alafenamide fumarate a potent antiviral agent.

Cellular Effects

Tenofovir Alafenamide fumarate exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In HIV-infected cells, the compound reduces viral load and prevents the destruction of CD4+ T cells, thereby preserving immune function . Additionally, it has been shown to have a favorable safety profile with minimal impact on renal and bone health compared to its predecessor .

Molecular Mechanism

The molecular mechanism of Tenofovir Alafenamide fumarate involves its conversion to tenofovir diphosphate within cells. This active metabolite inhibits HIV-1 reverse transcriptase by competing with natural deoxynucleotide substrates and incorporating into the viral DNA. This incorporation results in premature termination of the DNA chain, effectively blocking viral replication . The compound’s high intracellular concentration and low systemic exposure contribute to its enhanced antiviral efficacy and reduced toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenofovir Alafenamide fumarate have been observed to change over time. The compound exhibits good stability and a favorable degradation profile, maintaining its antiviral activity over extended periods . Long-term studies have shown that it continues to suppress viral replication effectively without significant resistance development . Additionally, its stability in various solvents and storage conditions ensures consistent performance in experimental settings .

Dosage Effects in Animal Models

The effects of Tenofovir Alafenamide fumarate vary with different dosages in animal models. Studies have demonstrated that lower doses of the compound are sufficient to achieve high intracellular concentrations of the active metabolite, tenofovir diphosphate . This results in potent antiviral activity with minimal toxicity. At higher doses, some adverse effects, such as gastrointestinal disturbances and mild renal toxicity, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Tenofovir Alafenamide fumarate is involved in several metabolic pathways. Upon administration, it is rapidly absorbed and converted to tenofovir by cellular esterases . Tenofovir is then phosphorylated to its active form, tenofovir diphosphate, which exerts its antiviral effects. The compound interacts with various enzymes, including esterases and kinases, to facilitate its conversion and activation . These metabolic processes ensure efficient delivery of the active drug to target cells.

Transport and Distribution

The transport and distribution of Tenofovir Alafenamide fumarate within cells and tissues are facilitated by specific transporters and binding proteins. The compound exhibits concentration-dependent permeability across cell membranes, with higher doses resulting in increased intracellular accumulation . It is efficiently transported to lymphoid tissues, where it exerts its antiviral effects. The compound’s favorable distribution profile ensures effective targeting of viral reservoirs and sustained suppression of viral replication .

Subcellular Localization

Tenofovir Alafenamide fumarate is primarily localized within the cytoplasm of infected cells. Its active metabolite, tenofovir diphosphate, accumulates in the cytoplasm and inhibits viral replication by targeting the reverse transcriptase enzyme . The compound’s subcellular localization is crucial for its antiviral activity, as it ensures direct interaction with the viral replication machinery. Additionally, the compound’s stability and resistance to degradation within the cytoplasm contribute to its prolonged antiviral effects .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tenofovir Alafenamide fumarate involves the coupling of Tenofovir Alafenamide with fumaric acid through a condensation reaction.", "Starting Materials": ["Tenofovir Alafenamide", "Fumaric acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Dimethylformamide (DMF)", "Methanol"], "Reaction": [ "Step 1: Dissolve Tenofovir Alafenamide and fumaric acid in DMF.", "Step 2: Add DCC as a coupling reagent and stir the mixture at room temperature for several hours.", "Step 3: Filter the mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate to obtain the crude product.", "Step 5: Purify the crude product using methanol to obtain Tenofovir Alafenamide fumarate." ] } | |

CAS-Nummer |

1392275-56-7 |

Molekularformel |

C46H62N12O14P2 |

Molekulargewicht |

1069.0 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/2C21H29N6O5P.C4H4O4/c2*1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h2*5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t15-,16+,33?;15-,16+,33+;/m11./s1 |

InChI-Schlüssel |

SVUJNSGGPUCLQZ-FBANTFQHSA-N |

Isomerische SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Kanonische SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Aussehen |

White to off-white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

TAF; GS734; GS-734; GS 734; GS 7340; GS-7340; GS7340; Tenofovir alafenamide hemifumarate; Tenofovir alafenamide fumarate (2:1); Genvoya. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.